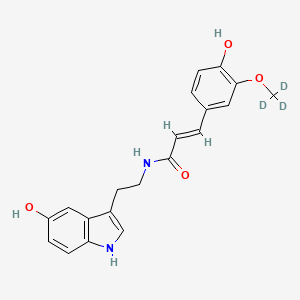
N-Feruloylserotonin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Feruloylserotonin-d3 is a derivative of N-Feruloylserotonin, an amide formed between serotonin and ferulic acid. This compound is known for its antioxidant properties and is found in the seeds of the safflower plant (Carthamus tinctorius) . It has been studied for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Feruloylserotonin-d3 can be synthesized through the reaction of serotonin with ferulic acid. The process involves the formation of an amide bond between the amino group of serotonin and the carboxyl group of ferulic acid. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves the extraction of serotonin and ferulic acid from natural sources, followed by their chemical coupling. High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Feruloylserotonin from safflower seed meal . This method ensures high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Feruloylserotonin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various oxidative and reductive derivatives of this compound, which retain the core structure of the compound while exhibiting different functional groups .
Applications De Recherche Scientifique
N-Feruloylserotonin-d3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and the reactivity of phenolic compounds.
Medicine: this compound has shown potential in neuroprotection, particularly in the context of Alzheimer’s disease. Additionally, it exhibits anti-inflammatory effects by inhibiting lipopolysaccharide-induced inflammation via SIRT1-stimulated FOXO1 and NF-κB signaling pathways.
Mécanisme D'action
N-Feruloylserotonin-d3 exerts its effects through several molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species and increases the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by modulating the SIRT1-FOXO1 and NF-κB signaling pathways.
Comparaison Avec Des Composés Similaires
N-Feruloylserotonin-d3 is similar to other serotonin derivatives such as:
N-(p-Coumaroyl)serotonin: Another amide formed between serotonin and p-coumaric acid, known for its antioxidant and anti-inflammatory properties.
Caffeoylserotonin: A derivative formed between serotonin and caffeic acid, exhibiting strong antioxidant activity.
Sinapoylserotonin: Formed between serotonin and sinapic acid, known for its potential therapeutic effects.
Compared to these compounds, this compound is unique due to its specific combination of ferulic acid and serotonin, which imparts distinct antioxidant and neuroprotective properties .
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3 |
Clé InChI |
WGHKJYWENWLOMY-RQTUGABZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



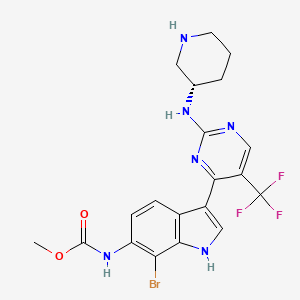
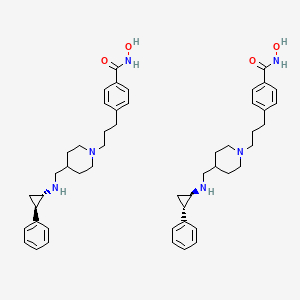
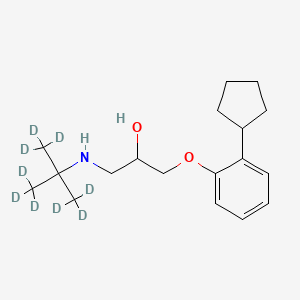
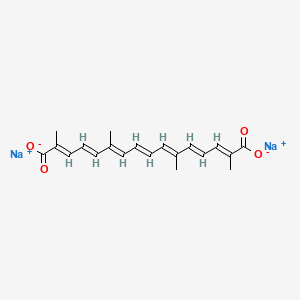
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
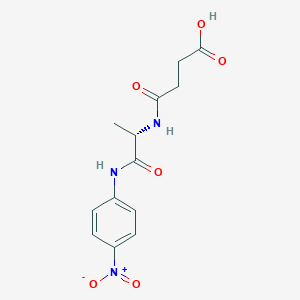
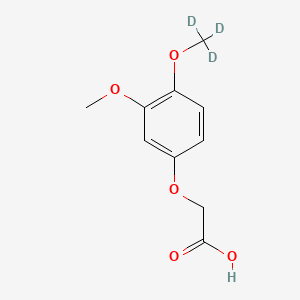
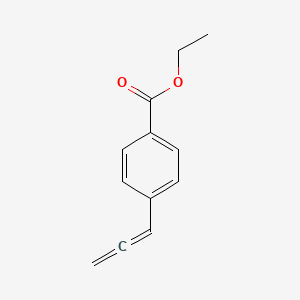
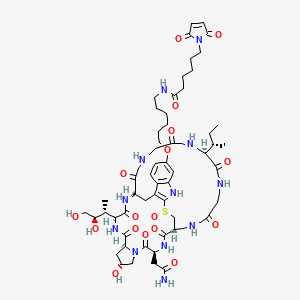
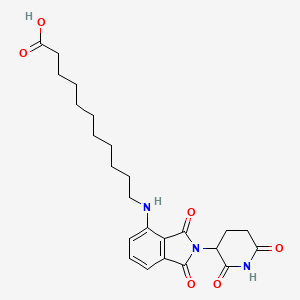
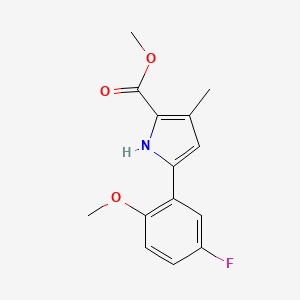
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
